molecular formula C22H17ClN4O3 B12052856 5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide

5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B12052856
M. Wt: 420.8 g/mol
InChI Key: JTEUWAALCDAPPK-ZMOGYAJESA-N
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Description

3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a chlorobenzyl group, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl alcohol with phenol to form 4-chlorobenzyl phenyl ether. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 2-furaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-((4-Fluorobenzyl)oxy)phenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-((4-Methylbenzyl)oxy)phenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(3-((4-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O3/c23-17-8-6-15(7-9-17)14-30-18-4-1-3-16(11-18)20-12-21(26-25-20)22(28)27-24-13-19-5-2-10-29-19/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+

InChI Key

JTEUWAALCDAPPK-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4

Origin of Product

United States

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